molecular formula C25H18N4O2S B289988 4-Phenyl-7-(2-phenyl-2-oxoethyl)-1,2,3,9-tetrahydro-9-thia-5,6,7,10-tetraazacyclopenta[b]fluorene-8(7H)-one

4-Phenyl-7-(2-phenyl-2-oxoethyl)-1,2,3,9-tetrahydro-9-thia-5,6,7,10-tetraazacyclopenta[b]fluorene-8(7H)-one

Cat. No. B289988
M. Wt: 438.5 g/mol
InChI Key: LLMADHMFMCRWEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Phenyl-7-(2-phenyl-2-oxoethyl)-1,2,3,9-tetrahydro-9-thia-5,6,7,10-tetraazacyclopenta[b]fluorene-8(7H)-one, also known as PTAC, is a novel compound that has been synthesized and studied for its potential biomedical applications. PTAC belongs to the class of compounds known as thiazafluorenes, which have been shown to possess a wide range of pharmacological properties.

Mechanism of Action

The exact mechanism of action of 4-Phenyl-7-(2-phenyl-2-oxoethyl)-1,2,3,9-tetrahydro-9-thia-5,6,7,10-tetraazacyclopenta[b]fluorene-8(7H)-one is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways within cells. For example, 4-Phenyl-7-(2-phenyl-2-oxoethyl)-1,2,3,9-tetrahydro-9-thia-5,6,7,10-tetraazacyclopenta[b]fluorene-8(7H)-one has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition may contribute to the antitumor activity of 4-Phenyl-7-(2-phenyl-2-oxoethyl)-1,2,3,9-tetrahydro-9-thia-5,6,7,10-tetraazacyclopenta[b]fluorene-8(7H)-one.
Biochemical and Physiological Effects:
4-Phenyl-7-(2-phenyl-2-oxoethyl)-1,2,3,9-tetrahydro-9-thia-5,6,7,10-tetraazacyclopenta[b]fluorene-8(7H)-one has been shown to possess a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and viruses, and protect cells against oxidative stress. 4-Phenyl-7-(2-phenyl-2-oxoethyl)-1,2,3,9-tetrahydro-9-thia-5,6,7,10-tetraazacyclopenta[b]fluorene-8(7H)-one has also been shown to possess anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4-Phenyl-7-(2-phenyl-2-oxoethyl)-1,2,3,9-tetrahydro-9-thia-5,6,7,10-tetraazacyclopenta[b]fluorene-8(7H)-one in lab experiments is its potent pharmacological activity. This makes it a useful tool for studying various biological processes and for developing new drugs. However, one limitation of using 4-Phenyl-7-(2-phenyl-2-oxoethyl)-1,2,3,9-tetrahydro-9-thia-5,6,7,10-tetraazacyclopenta[b]fluorene-8(7H)-one is its relatively complex synthesis method, which may limit its availability and increase its cost.

Future Directions

There are several potential future directions for the study of 4-Phenyl-7-(2-phenyl-2-oxoethyl)-1,2,3,9-tetrahydro-9-thia-5,6,7,10-tetraazacyclopenta[b]fluorene-8(7H)-one. One area of interest is its potential use in the treatment of cancer. 4-Phenyl-7-(2-phenyl-2-oxoethyl)-1,2,3,9-tetrahydro-9-thia-5,6,7,10-tetraazacyclopenta[b]fluorene-8(7H)-one has been shown to possess potent antitumor activity, and further studies are needed to determine its efficacy and safety in preclinical and clinical trials. Another potential future direction is the development of new derivatives of 4-Phenyl-7-(2-phenyl-2-oxoethyl)-1,2,3,9-tetrahydro-9-thia-5,6,7,10-tetraazacyclopenta[b]fluorene-8(7H)-one with improved pharmacological properties. Finally, 4-Phenyl-7-(2-phenyl-2-oxoethyl)-1,2,3,9-tetrahydro-9-thia-5,6,7,10-tetraazacyclopenta[b]fluorene-8(7H)-one may also have potential applications in the fields of microbiology and oxidative stress-related diseases, and further studies are needed to explore these possibilities.

Synthesis Methods

The synthesis of 4-Phenyl-7-(2-phenyl-2-oxoethyl)-1,2,3,9-tetrahydro-9-thia-5,6,7,10-tetraazacyclopenta[b]fluorene-8(7H)-one involves a multistep process that begins with the reaction of 2-nitrobenzaldehyde with thiourea to form 2-nitrophenylthiourea. This intermediate is then reacted with 2-phenylacetyl chloride to form the corresponding ketone. The ketone is then reduced to the alcohol, which is subsequently oxidized to the final product, 4-Phenyl-7-(2-phenyl-2-oxoethyl)-1,2,3,9-tetrahydro-9-thia-5,6,7,10-tetraazacyclopenta[b]fluorene-8(7H)-one.

Scientific Research Applications

4-Phenyl-7-(2-phenyl-2-oxoethyl)-1,2,3,9-tetrahydro-9-thia-5,6,7,10-tetraazacyclopenta[b]fluorene-8(7H)-one has been studied extensively for its potential use in biomedical applications. It has been shown to possess a wide range of pharmacological properties, including antitumor, antibacterial, and antiviral activities. 4-Phenyl-7-(2-phenyl-2-oxoethyl)-1,2,3,9-tetrahydro-9-thia-5,6,7,10-tetraazacyclopenta[b]fluorene-8(7H)-one has also been shown to exhibit potent antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.

properties

Molecular Formula

C25H18N4O2S

Molecular Weight

438.5 g/mol

IUPAC Name

5-phenacyl-16-phenyl-8-thia-3,4,5,10-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),3,9,11(15)-pentaen-6-one

InChI

InChI=1S/C25H18N4O2S/c30-19(15-8-3-1-4-9-15)14-29-25(31)23-22(27-28-29)21-20(16-10-5-2-6-11-16)17-12-7-13-18(17)26-24(21)32-23/h1-6,8-11H,7,12-14H2

InChI Key

LLMADHMFMCRWEZ-UHFFFAOYSA-N

SMILES

C1CC2=C(C1)N=C3C(=C2C4=CC=CC=C4)C5=C(S3)C(=O)N(N=N5)CC(=O)C6=CC=CC=C6

Canonical SMILES

C1CC2=C(C1)N=C3C(=C2C4=CC=CC=C4)C5=C(S3)C(=O)N(N=N5)CC(=O)C6=CC=CC=C6

Origin of Product

United States

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